Cas no 2229233-81-0 (2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine)

2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine
- [2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine
- EN300-1987911
- 2229233-81-0
-
- Inchi: 1S/C9H19NO2/c1-8(2,10-5)7-6-11-9(3,4)12-7/h7,10H,6H2,1-5H3
- InChI Key: HMCPZTZSQLLYCI-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1C(C)(C)NC
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
- XLogP3: 0.7
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987911-0.25g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1987911-1.0g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1987911-5.0g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1987911-2.5g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1987911-0.5g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1987911-0.05g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-1987911-10g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1987911-1g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 1g |
$1029.0 | 2023-09-16 | ||
Enamine | EN300-1987911-0.1g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1987911-10.0g |
[2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl](methyl)amine |
2229233-81-0 | 10g |
$4421.0 | 2023-06-03 |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine Related Literature
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1. Book reviews
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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4. Book reviews
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine
Comprehensive Overview of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine (CAS No. 2229233-81-0)
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine (CAS No. 2229233-81-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and synthetic chemistry. Its unique molecular structure, featuring a dioxolane ring and a tertiary amine group, makes it a versatile intermediate for the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its structural motifs can be leveraged to enhance bioavailability and metabolic stability.
The compound's CAS number 2229233-81-0 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. In recent years, the demand for 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine has surged due to its role in developing novel therapeutics, particularly in the areas of neurology and oncology. Its dioxolane moiety is known to improve solubility, a property highly sought after in modern drug design to address challenges like poor absorption and rapid clearance.
One of the most frequently asked questions in search engines and AI platforms revolves around the synthetic pathways for 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine. Chemists often explore its preparation via multi-step reactions involving ketone protection and amine alkylation, which are well-documented in peer-reviewed journals. The compound's stability under various pH conditions also makes it a candidate for prodrug development, a trending topic in pharmaceutical innovation.
From an industrial perspective, CAS No. 2229233-81-0 is valued for its scalability and compatibility with green chemistry principles. Manufacturers are increasingly adopting catalytic methods to reduce waste and energy consumption during its production. This aligns with global sustainability goals, a hot topic among environmentally conscious researchers and investors. The compound's low toxicity profile further enhances its appeal for large-scale applications.
In academic circles, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine is frequently cited in studies exploring structure-activity relationships (SAR). Its modular design allows for easy derivatization, enabling scientists to fine-tune pharmacological properties. Recent publications highlight its utility in creating chiral auxiliaries and ligands for asymmetric catalysis, addressing the growing demand for enantioselective synthesis in agrochemicals and fragrances.
The compound's nomenclature, particularly the IUPAC name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-yl(methyl)amine, is often a point of discussion among chemistry enthusiasts. Clarifying its systematic naming conventions helps avoid confusion with structurally similar molecules. Online forums and educational platforms frequently feature debates on its spectroscopic characterization, with NMR and mass spectrometry being the most cited analytical techniques.
Looking ahead, CAS No. 2229233-81-0 is poised to play a pivotal role in emerging technologies like AI-driven drug discovery. Machine learning models trained on its physicochemical properties can accelerate the identification of analogs with enhanced efficacy. This intersection of chemistry and artificial intelligence is a rapidly evolving field, capturing the imagination of both scientists and tech innovators.
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